Decyltrimethylammonium bromide
Description
Significance of Cationic Surfactants in Scientific Investigations
Cationic surfactants are a class of molecules that carry a positive charge on their hydrophilic head group. encyclopedia.pub This characteristic underpins their importance in a multitude of scientific applications. They are known for their ability to lower the surface tension of liquids, act as emulsifiers, and exhibit antimicrobial properties by disrupting the cell membranes of microorganisms. encyclopedia.pub In research, their capacity for self-assembly into structures like micelles and vesicles is widely exploited. mdpi.com These aggregates can solubilize hydrophobic compounds in aqueous solutions, a property valuable in fields ranging from biochemistry to materials science. mdpi.comsigmaaldrich.com Furthermore, the positive charge facilitates strong interactions with negatively charged molecules and surfaces, leading to applications in areas such as DNA condensation and surface modification. mdpi.comchemsrc.com The versatility of cationic surfactants, including their role in the synthesis of nanoparticles and as components in drug delivery systems, makes them indispensable tools in modern scientific inquiry. mdpi.comencyclopedia.pub
Historical Context of DTAB in Colloid and Interface Science Research
The study of colloids and interfaces, which deals with systems containing particles or droplets dispersed in a continuous medium, has a long history, predating the formal term "nanotechnology" by nearly a century. ethernet.edu.et Cationic surfactants like DTAB have been integral to the advancement of this field. Early research focused on understanding the fundamental principles of their aggregation behavior in aqueous solutions, particularly the formation of micelles above a certain concentration known as the critical micelle concentration (CMC). ethernet.edu.etiaea.orgmdpi.com These studies laid the groundwork for comprehending the thermodynamic forces driving micellization, such as the hydrophobic effect and electrostatic interactions. Over the decades, the investigation of DTAB in colloid and interface science has evolved to include more complex systems, such as its interaction with polymers, proteins, and other surfactants. bohrium.comnih.gov The ability to form and control the structure of these mixed systems has opened up new avenues for creating novel materials and formulations with tailored properties.
Scope and Research Trajectories of DTAB Studies
The academic interest in DTAB spans a wide and ever-expanding range of research areas. Key trajectories of investigation include:
Aggregation Behavior and Micellization: A significant body of research is dedicated to understanding the self-assembly of DTAB in various solvents and under different conditions of temperature, pressure, and in the presence of additives like salts and alcohols. iaea.orgmdpi.combohrium.comresearcher.lifenih.gov Techniques such as conductivity measurements, surface tensiometry, and fluorescence spectroscopy are commonly employed to determine the CMC and thermodynamic parameters of micellization. iaea.orgbohrium.comresearcher.life
Interaction with Biomolecules: The interaction of DTAB with DNA, proteins, and other biological macromolecules is a vibrant area of study. sigmaaldrich.comchemsrc.com These investigations are crucial for applications in biotechnology, such as cell lysis for DNA extraction and protein solubilization. sigmaaldrich.com
Mixed Surfactant Systems: Researchers are actively exploring the synergistic or antagonistic interactions that occur when DTAB is mixed with other types of surfactants, such as anionic or non-ionic surfactants. nih.govnih.govgrafiati.compku.edu.cn These studies aim to create mixed systems with enhanced properties for specific applications.
Materials Science: In materials science, DTAB is utilized in the synthesis of nanoparticles, where it can act as a stabilizing or templating agent to control the size and shape of the resulting particles. chemicalbook.comjournaljmsrr.com Its ability to form organized structures on surfaces is also being explored for creating functional materials. pubcompare.ai
Drug Delivery: The potential of DTAB-based systems for drug delivery is an emerging research focus. medpath.compharmabiz.comslideshare.netcliniexperts.comcivilsdaily.com The ability of its micelles to encapsulate hydrophobic drugs and its interaction with biological membranes are key aspects of this research.
Physicochemical Properties and Research Data
The utility of Decyltrimethylammonium (B84703) bromide in various research applications is underpinned by its specific physicochemical properties. These properties are often quantified and studied in detail to understand and predict its behavior in different experimental setups.
| Property | Value/Description |
| Chemical Formula | C13H30N+·Br− iucr.org |
| Systematic Name | N,N,N-trimethyl-1-decanaminium bromide iucr.org |
| Appearance | White to slightly yellow powder or chunks chemicalbook.com |
| Melting Point | 246 °C (decomposes) chemsrc.com |
| Solubility | Highly soluble in water and ethanol; slightly soluble in isopropyl alcohol nbinno.com |
Critical Micelle Concentration (CMC) of DTAB in Aqueous Solution
The critical micelle concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which micelle formation begins. The CMC of DTAB has been extensively studied under various conditions.
| Temperature (K) | CMC (mM) in Water | Reference |
| 293.15 | ~13.00 | nih.gov |
| 298.15 | ~14.80 - 15 | nih.govresearchgate.net |
| 303.15 | Varies with study | nih.gov |
Note: The CMC value can be influenced by the experimental technique used and the purity of the surfactant.
Thermodynamic Parameters of DTAB Micellization
The thermodynamic parameters of micellization provide insight into the driving forces behind the self-assembly process.
| Thermodynamic Parameter | General Observation |
| Standard Gibbs Free Energy of Micellization (ΔG°m) | Negative values indicate a spontaneous process. bohrium.comuobaghdad.edu.iq |
| Standard Enthalpy of Micellization (ΔH°m) | Can be endothermic or exothermic depending on temperature and additives, reflecting the balance of forces involved. bohrium.comresearcher.life |
| Standard Entropy of Micellization (ΔS°m) | Generally positive, indicating that micellization is often an entropy-driven process due to the release of water molecules from the hydrocarbon chains. bohrium.comresearcher.life |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
decyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFYJJFUUUCRZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15053-09-5 (Parent) | |
| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |
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DSSTOX Substance ID |
DTXSID80883792 | |
| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |
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Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-84-0 | |
| Record name | Decyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |
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| Record name | Decyltrimethylammonium bromide | |
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| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |
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| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |
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| Record name | Decyltrimethylammonium bromide | |
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| Record name | Decyltrimethylammonium bromide | |
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Thermodynamics of Micellization and Self Assembly of Decyltrimethylammonium Bromide
Critical Micelle Concentration (CMC) of DTAB in Aqueous Systems
The critical micelle concentration (CMC) is a fundamental parameter in surfactant science, representing the concentration at which surfactant molecules begin to aggregate into micelles. mdpi.comresearchgate.net Below the CMC, DTAB exists primarily as individual monomers, but as the concentration increases to the CMC, a cooperative self-assembly process is initiated. mdpi.com
Determination Methodologies
A variety of experimental techniques are employed to determine the CMC of DTAB, each monitoring a different physicochemical property of the solution that exhibits a distinct change upon micelle formation. researchgate.netmdpi.comacs.org
Sound Velocity: Measurements of sound velocity as a function of surfactant concentration show a change in slope at the CMC. This method is sensitive to the changes in the compressibility of the solution as micelles form. mdpi.comresearchgate.netnih.gov
Surface Tension: The surface tension of a DTAB solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. mdpi.comresearchgate.netnih.gov This is because the surface becomes saturated with surfactant monomers, and any additional monomers form micelles in the bulk solution. researchgate.net
Conductivity: As an ionic surfactant, the conductivity of a DTAB solution changes at the CMC. bohrium.comroyalsocietypublishing.orgnih.gov Below the CMC, conductivity increases linearly with concentration. bohrium.com Above the CMC, the rate of increase slows down because the micelles have a lower mobility than the individual ions. royalsocietypublishing.orgnih.gov
Fluorescence Spectroscopy: This technique often utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. bohrium.com When micelles form, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence properties, which can be used to determine the CMC. bohrium.com
Table 1: Methodologies for Determining the CMC of DTAB
| Methodology | Principle |
|---|---|
| Sound Velocity | Detects changes in solution compressibility upon micelle formation. mdpi.comresearchgate.net |
| Surface Tension | Measures the point at which the solution surface becomes saturated with monomers. mdpi.comresearchgate.net |
| Conductivity | Monitors the change in the mobility of charge carriers as monomers aggregate into micelles. bohrium.comroyalsocietypublishing.org |
| Fluorescence Spectroscopy | Uses a probe whose spectral properties change when it moves from the aqueous phase to the hydrophobic micelle core. bohrium.com |
Influence of Temperature on CMC
The effect of temperature on the CMC of DTAB is complex and can show varied behavior depending on the specific conditions. For shorter-chain alkylammonium bromides, the CMC often decreases with increasing temperature, reaches a minimum, and then increases. mdpi.comresearchgate.net However, for longer-chain surfactants, a slight increase in CMC with temperature is sometimes observed. mdpi.comresearchgate.net Some studies on DTAB have found that the effect of temperature on its CMC is not significant within the range of 293.15 K to 308.15 K. mdpi.comresearchgate.netnih.gov In contrast, other research indicates that the CMC of DTAB increases with temperature. bohrium.comroyalsocietypublishing.org This suggests that the micellization process can shift from being entropy-driven at lower temperatures to enthalpy-driven at higher temperatures. bohrium.comresearchgate.net
Effects of Co-solvents and Additives on CMC
The addition of co-solvents and other substances can significantly alter the CMC of DTAB in aqueous solutions.
1,2-Propanediol: The presence of 1,2-propanediol, a polar organic co-solvent, has been shown to increase the CMC of DTAB. mdpi.comresearchgate.netnih.gov This is attributed to the co-solvent's ability to increase the solubility of the surfactant monomers in the bulk solution, making micelle formation less favorable. mdpi.comnih.govresearchgate.net The addition of 1,2-propanediol makes the micellization process less spontaneous and is considered an entropy-driven process at the temperatures studied. mdpi.comnih.govresearchgate.net
Ionic Liquids: Ionic liquids (ILs) can also influence the CMC of DTAB. Studies have shown that the CMC of DTAB decreases with an increasing concentration of certain imidazolium-based ILs. bohrium.com This suggests that the ILs promote the aggregation of surfactant molecules. bohrium.com
Electrolytes: The addition of electrolytes, such as potassium bromide, generally leads to a decrease in the CMC of ionic surfactants like DTAB. tandfonline.com The added ions reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles, thereby facilitating their formation at lower concentrations. uliege.be
Table 2: Effect of Additives on the CMC of DTAB
| Additive | Effect on CMC | Reference |
|---|---|---|
| 1,2-Propanediol | Increases | mdpi.comresearchgate.netnih.gov |
| Ionic Liquids | Decreases | bohrium.com |
| Electrolytes | Decreases | tandfonline.comuliege.be |
Theoretical Models for CMC Prediction
Several theoretical models have been developed to understand and predict the CMC of surfactants.
Pseudo-phase Separation Model: This model treats the formation of micelles as a phase separation process, where the micelles are considered a separate pseudo-phase. tandfonline.comnih.gov It is often used in conjunction with experimental data to calculate thermodynamic parameters of micellization. tandfonline.comnih.gov
Mass-action Model: This model describes micellization as a chemical equilibrium between monomers and micelles. researchgate.net It can be used to calculate various properties of the micellar system, such as the aggregation number and the standard free energy of micellization. researchgate.net
Molecular-Thermodynamic Theory: This more advanced theory uses the molecular structures of the surfactants and the solution conditions to predict the CMC. nih.govacs.org It can be applied to complex mixtures of surfactants, including those that are pH-sensitive. nih.gov
Micellar Structure and Aggregation Phenomena
The self-assembly of DTAB molecules in solution leads to the formation of micelles with specific shapes and sizes, which are influenced by factors such as the presence of additives.
Micelle Shape and Size
In aqueous solutions, DTAB micelles are generally considered to be small and ellipsoidal. aps.org However, their precise shape and size can vary. Studies have suggested that the micelles can be spherical or spheroidal. nih.govacs.org The aggregation number, which is the number of surfactant molecules in a single micelle, has been observed to decrease slightly with increasing DTAB concentration in some cases. researchgate.net
The presence of other substances can alter the micellar morphology. For instance, in acidic solutions, the structure of DTAB micelles changes. In the presence of hydrochloric acid (HCl), the micelles are more loosely structured and disordered, while in the presence of hydrobromic acid (HBr), they become more compact and closer to a spherical shape. nih.govacs.org This is attributed to the stronger binding of bromide ions to the micelle surface in the HBr solution. nih.govacs.org
Furthermore, in mixed surfactant systems, such as with sodium dodecyl sulfate (B86663) (SDS), DTAB can form more complex structures like worm-like micelles at lower temperatures and vesicles at higher temperatures, especially in the presence of cyclodextrins. alfa-chemistry.comtechscience.com
Aggregation Number Determination
The aggregation number (Nagg) is a fundamental parameter that defines the size of a micelle, representing the average number of surfactant monomers that assemble into a single aggregate. Various experimental techniques are employed to determine this value. Commonly used methods include static light scattering (SLS), small-angle neutron scattering (SANS), and fluorescence-based techniques like static fluorescence quenching (SFQ) and time-resolved fluorescence quenching (TRFQ). researchgate.netmdpi.com Isothermal titration calorimetry (ITC) has also been utilized as a method to estimate aggregation numbers.
For Decyltrimethylammonium (B84703) bromide, studies utilizing a mass-action model based on density and osmotic coefficient data have reported a characteristic aggregation number. researchgate.net The micellization process is characterized by the formation of these aggregates once the surfactant concentration exceeds the critical micelle concentration (CMC). researchgate.net Analysis indicates that for C10TAB, the self-assembly process results in micelles with an aggregation number of approximately 38 at 298.15 K. researchgate.net This value is influenced by factors such as the length of the hydrophobic alkyl chain; for instance, dodecyltrimethylammonium (B156365) bromide (DTAB), which has a longer C12 chain, exhibits a larger aggregation number of about 55 at a similar temperature. nih.gov
| Compound | Method | Aggregation Number (Nagg) | Temperature (K) | Source(s) |
| Decyltrimethylammonium bromide (C10TAB) | Mass-action model | ≈ 38 | 298.15 | researchgate.net |
| Dothis compound (DTAB) | Not specified | 55 | 298.15 (25 °C) | nih.gov |
| Cetyltrimethylammonium bromide (CTAB) | Static Fluorescence Quenching | 48 | 303 | mdpi.com |
This table includes values for related surfactants for comparative context.
Counterion Binding and Dissociation within Micellar Systems
In solutions of ionic surfactants like C10TAB, the formation of micelles is accompanied by the interaction of counterions (in this case, bromide ions, Br⁻) with the charged micellar surface. The electrostatic repulsion between the positively charged trimethylammonium headgroups is partially mitigated by the binding of these negatively charged counterions to the micellar surface. This phenomenon is quantified by the degree of counterion binding (β) or, conversely, the degree of micelle ionization or counterion dissociation (α), where α = 1 - β. researchgate.net
The degree of ionization can be determined experimentally, often from the ratio of the slopes of conductivity versus concentration plots above and below the critical micelle concentration. researchgate.net For this compound in an aqueous solution at 298.15 K, the degree of micelle ionization has been determined to be 0.42. mdpi.com This indicates that, on average, 58% of the bromide counterions are associated with or bound to the micelle surface, while 42% remain dissociated in the aqueous bulk. The degree of dissociation is influenced by factors such as the hydrated radius of the counterion; a larger hydrated radius generally leads to a greater degree of dissociation. researchgate.net
Water Structuring and Penetration within Micelles
Historically, micelles were often depicted with a completely dry, oil-like core, sharply separated from the surrounding aqueous environment. However, modern experimental techniques have revealed a more complex and nuanced structure. Studies using methods like Raman spectroscopy have shown that for alkyltrimethylammonium surfactants, there is significant penetration of water into the micelle's interior. This hydration extends well beyond the first few carbon atoms of the alkyl chain that are adjacent to the headgroup.
This water penetration results in a micellar structure that does not have a smooth, uniform surface. Instead, the interface between the hydrophobic core and the aqueous phase is best described as highly corrugated, featuring hydrated non-polar cavities. The depth of these cavities tends to increase with the length of the surfactant's alkyl chain. This intricate surface structure, with its partial hydration and complex topography, suggests that surfactant micelles bear a greater resemblance to soluble proteins than previously thought.
Energetics of Micellization
The spontaneous formation of micelles in an aqueous solution is a thermodynamically driven process. The key thermodynamic parameters—standard free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—provide quantitative insight into the driving forces behind this self-assembly. These parameters are interrelated by the Gibbs equation: ΔG°mic = ΔH°mic - TΔS°mic. core.ac.uk
Standard Free Energy Changes (ΔG°mic)
The standard Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the process. A negative value for ΔG°mic signifies that micelle formation is a favorable process under the given conditions. For this compound in water at 298.15 K, the ΔG°mic is negative, confirming that its self-assembly into micelles is spontaneous. mdpi.com This spontaneity arises from the system's tendency to reach a lower energy state by sequestering the hydrophobic tails of the surfactant monomers away from the water. umcs.pl
Standard Enthalpy Changes (ΔH°mic)
The standard enthalpy of micellization (ΔH°mic) represents the heat change associated with the transfer of surfactant monomers from the bulk solution into the micellar state. For many ionic surfactants at room temperature, including C10TAB, this value is often small and negative, indicating a slightly exothermic process. mdpi.com The negative enthalpy for C10TAB at 298.15 K suggests that heat is released during micellization. mdpi.com This term is associated with various contributions, including the removal of the structured water shell from around the hydrophobic chains and the van der Waals interactions between the chains within the micelle core.
Standard Entropy Changes (ΔS°mic)
| Parameter | Value | Units | Conditions | Source(s) |
| ΔG°mic | -26.9 | kJ·mol⁻¹ | 298.15 K, in water | mdpi.com |
| ΔH°mic | -3.7 | kJ·mol⁻¹ | 298.15 K, in water | mdpi.com |
| TΔS°mic | 23.2 | kJ·mol⁻¹ | 298.15 K, in water | mdpi.com |
| ΔS°mic | 77.8 | J·mol⁻¹·K⁻¹ | 298.15 K, in water | mdpi.com |
Note: ΔS°mic was calculated from the reported TΔS°mic value.
Enthalpy-Entropy Compensation Phenomena
The process of micellization in aqueous solutions is subject to a phenomenon known as enthalpy-entropy compensation. This principle describes a linear relationship between the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization for a series of related processes or for a single process under varying conditions, such as temperature. For the micellization of ionic surfactants, including this compound, this compensation is a well-documented occurrence. cdnsciencepub.comdergipark.org.trakjournals.com
A reexamination of the temperature dependence of the critical micelle concentration (CMC) for numerous ionic surfactants revealed a significant correlation between the heats and entropies of micellization. cdnsciencepub.com This linear correlation is characterized by a compensation temperature (Tc), which for a group of ionic surfactants at 25°C was found to be approximately 319 K. cdnsciencepub.com The compensation phenomenon indicates that changes in the enthalpic contribution to the Gibbs free energy of micellization are largely offset by corresponding changes in the entropic contribution. Near room temperature, entropy effects are the dominant driving force for the micellization of many surfactants. cdnsciencepub.com However, the presence of electrostatic effects in ionic surfactants like this compound appears to align them with the more general type of enthalpy-entropy compensation observed in various aqueous systems. cdnsciencepub.com
The thermodynamic parameters for this compound micellization showcase this interplay. The process is typically characterized by a negative enthalpy change and a positive entropy change, indicating that the aggregation is both enthalpically and entropically favorable under certain conditions. mdpi.com
| Thermodynamic Parameter | Value |
|---|---|
| Standard Gibbs Energy (ΔmicG°) | -23.7 kJ·mol⁻¹ |
| Standard Enthalpy (ΔmicH°) | -8.0 kJ·mol⁻¹ |
| Standard Entropy (ΔmicS°) | 52.6 J·mol⁻¹·K⁻¹ |
Role of Hydrophobic and Electrostatic Interactions in Micelle Formation
The self-assembly of this compound into micelles is governed by a delicate balance between two primary forces: hydrophobic and electrostatic interactions. researchgate.netnih.gov These forces are fundamental to the formation, stability, and structure of the resulting aggregates. researchgate.netarabjchem.org
Electrostatic Interactions: As a cationic surfactant, this compound possesses a positively charged trimethylammonium headgroup. During micellization, as these charged headgroups are brought into close proximity on the surface of the micelle, they experience significant electrostatic repulsion. nih.govarabjchem.org This repulsion opposes the aggregation process and must be overcome by the hydrophobic interactions. The bromide counterions (Br⁻) in the solution are attracted to the positively charged micellar surface, forming an electrical double layer. This association of counterions neutralizes a fraction of the headgroup charges, thereby reducing the electrostatic repulsion and stabilizing the micellar structure. The extent of this counterion binding influences the size, shape, and critical micelle concentration of the surfactant. researchgate.netresearchgate.net Therefore, the final equilibrium state of the micellar solution is determined by the interplay between the attractive hydrophobic forces driving aggregation and the repulsive electrostatic forces among the headgroups. researchgate.netnih.gov
Kinetics of Micelle-Monomer Exchange Process
Micelles are not static structures but are in a constant state of dynamic equilibrium with the individual surfactant monomers in the bulk solution. researchgate.net This dynamic nature is characterized by two main relaxation processes. The first is a fast process (τ₁), which involves the exchange of a single monomer between a micelle and the bulk solution. The second is a slow process (τ₂), which corresponds to the complete dissolution of a micelle or its formation from monomers. researchgate.net
The micelle-monomer exchange process for this compound has been studied using techniques such as ultrasonic relaxation spectroscopy. nih.gov These studies allow for the determination of kinetic parameters that describe the rate at which monomers enter and exit the micellar structure. The kinetics of this exchange are crucial for many technological applications, as the rate at which monomers can be supplied from micelles to a newly formed interface can determine the efficiency of processes like foaming and emulsification. researchgate.net The association of the surfactant monomer with the micelle is often a nearly diffusion-controlled process. rsc.org
Dissociation Rate Constants
The kinetics of the micelle-monomer exchange are often described by the Aniansson-Wall model. Within this framework, a key parameter is the dissociation rate constant, k⁻¹, which quantifies the rate at which a monomer exits a micelle. This constant is a direct measure of the residence time of a surfactant molecule within the aggregate.
For this compound, the dissociation rate constant has been determined as a function of various conditions using ultrasonic relaxation techniques. nih.gov The value of k⁻¹ provides insight into the stability of the micelle; a smaller dissociation rate constant implies a more stable micelle and a longer average lifetime for the aggregate. Studies on homologous series of surfactants show that the dissociation rate decreases as the length of the hydrophobic alkyl chain increases, reflecting the stronger hydrophobic forces holding the longer-chain monomers within the micelle core.
| Parameter | Description | Typical Findings |
|---|---|---|
| k⁻¹ | Dissociation Rate Constant | Determined as a function of factors like salt concentration using ultrasonic relaxation. nih.gov |
| τ₁ | Fast Relaxation Time | Associated with the rapid exchange of monomers between micelles and the bulk solution. researchgate.net |
Influence of Salt Concentration on Exchange Kinetics
The addition of an electrolyte, or salt, to a solution of an ionic surfactant like this compound has a profound effect on both the thermodynamics and kinetics of micellization. The presence of added salt influences the exchange kinetics primarily by altering the electrostatic interactions at the micelle surface. nih.gov
When a salt with a common counterion (e.g., NaBr) is added, the increased concentration of bromide ions in the solution helps to shield the electrostatic repulsion between the cationic headgroups on the micellar surface more effectively. researchgate.net This enhanced charge screening promotes the formation of larger and more stable micelles. Kinetically, this increased stability translates to a slower exchange process. ustc.edu.cn Studies have shown that the dissociation rate constant (k⁻¹) for this compound is affected by the concentration of added salt. nih.gov
Advanced Self Assembly and Supramolecular Structures of Decyltrimethylammonium Bromide
Mixed Micelle Systems Involving DTAB
Decyltrimethylammonium (B84703) bromide (DTAB), a cationic surfactant, exhibits complex and fascinating self-assembly behavior when mixed with other types of surfactants. These interactions lead to the formation of mixed micelles with properties that can be finely tuned by altering the composition and external conditions. This section explores the intricate world of DTAB-containing mixed micellar systems, focusing on its interactions with anionic surfactants and zwitterionic lipids.
Interaction with Anionic Surfactants (e.g., Sodium Dodecyl Sulfate (B86663) (SDS))
The combination of the cationic surfactant DTAB with an anionic surfactant like sodium dodecyl sulfate (SDS) in an aqueous solution is a classic example of a catanionic system. The strong electrostatic attraction between the oppositely charged headgroups of DTAB and SDS is a primary driving force for their co-assembly, leading to the formation of a variety of supramolecular structures. nih.govresearchgate.net
Synergistic and Antagonistic Interactions
Conversely, antagonistic interactions can also occur, where the CMC of the mixture is higher than expected. For instance, in DTAB-rich systems, an antagonistic interaction has been observed, indicated by a positive deviation from ideal mixing behavior. nih.gov The nature of the interaction can be quantified by an interaction parameter, which provides a measure of the deviation from ideal mixing. acs.org A negative value for this parameter signifies attractive interactions (synergism), while a positive value indicates repulsive interactions (antagonism). acs.org
Studies have shown that for SDS-rich systems, a significant synergistic interaction is present, leading to a lower CMC. nih.govnih.gov In contrast, DTAB-rich systems can exhibit antagonistic behavior. nih.govnih.gov
Morphological Evolution of Mixed Aggregates (e.g., Vesicles, Worm-like Micelles, Rod-like Micelles)
The strong interactions between DTAB and SDS can lead to the formation of various aggregate morphologies beyond simple spherical micelles. Depending on the molar ratio of the two surfactants, total concentration, and temperature, these systems can form vesicles, worm-like micelles, and rod-like micelles. nih.govtechscience.com
The transition between these morphologies is a dynamic process. For instance, the addition of DTAB to an SDS solution can induce a sphere-to-rod transition in the micelles. leidenuniv.nl As more DTAB is incorporated, the reduction in headgroup repulsion allows for the growth of micelles into elongated, cylindrical structures. leidenuniv.nl At certain compositions, these rod-like or worm-like micelles can further evolve into closed, bilayer structures known as vesicles. techscience.compku.edu.cn The formation of vesicles is particularly favored in catanionic systems due to the charge neutralization at the aggregate surface, which reduces the preferred curvature of the interface. techscience.compku.edu.cn
In the presence of other molecules, such as epoxy-β-cyclodextrin, the morphological landscape becomes even more complex. Studies have shown that a DTAB/SDS@epoxy-β-cyclodextrin complex can self-assemble into worm-like micelles at lower temperatures and transition to vesicles at higher temperatures. techscience.comalfa-chemistry.com
Homogeneous Mixing in Mixed Micellar Systems
In certain DTAB/SDS mixed micellar systems, particularly those with a fixed composition, the micellar phase is observed to be homogeneous and monodisperse above the critical micelle concentration. tubitak.gov.tr This implies that the individual surfactant molecules are well-mixed within the aggregates, rather than forming separate, distinct micelles of each component. The strong electrostatic attraction between the oppositely charged headgroups promotes this intimate mixing. csun.edu
However, the homogeneity of the system can be influenced by external factors such as pH and the presence of other ions. In some cases, changes in these conditions can lead to inhomogeneity and polydispersity in the micellar phase. tubitak.gov.tr
Influence of Composition and Temperature on Mixed Micelle Formation
The formation and properties of DTAB/SDS mixed micelles are highly sensitive to both the composition of the surfactant mixture and the temperature of the system.
Composition: The molar ratio of DTAB to SDS is a critical parameter that governs the behavior of the system. As the proportion of one surfactant is varied relative to the other, significant changes in the CMC, aggregation number, and morphology of the mixed micelles are observed. royalsocietypublishing.orgnih.gov For example, the addition of DTAB to SDS solutions generally leads to a decrease in the CMC and an increase in the aggregation number, up to a certain point. leidenuniv.nl The system can pass through different phases, including regions of clear micellar solutions, precipitation, and vesicle formation, depending on the specific composition. leidenuniv.nl
Temperature: Temperature also plays a crucial role in the micellization process. An increase in temperature can affect the solubility of the surfactants, the strength of the hydrophobic interactions driving micelle formation, and the hydration of the surfactant headgroups. tubitak.gov.trnih.gov Generally, for ionic surfactants like DTAB and SDS, the CMC tends to decrease with an increase in temperature up to a certain point, after which it may increase. tubitak.gov.tr Temperature can also influence the morphology of the aggregates, as seen in the temperature-induced transition from worm-like micelles to vesicles in certain DTAB/SDS systems. techscience.comresearchgate.net The aggregation number of the micelles has also been found to decrease with increasing temperature. nih.govnih.gov
Interaction with Zwitterionic Lipids (e.g., 1,2-diheptanoyl-sn-glycero-3-phosphocholine (B1670576) (DHPC))
The interaction of DTAB with zwitterionic lipids, such as 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC), provides insights into the behavior of mixed systems that mimic biological membranes. csun.edumendelchemicals.com DHPC is a short-chain phospholipid that forms micelles in aqueous solution. csun.edunih.govcsun.edu
When DTAB is mixed with DHPC, they form mixed micelles. csun.edunih.gov The interactions in this system are attractive in nature, as indicated by negative values of the interaction parameter calculated using regular solution theory. csun.edunih.gov However, the attractive interaction between DTAB and DHPC is less intense than that observed between SDS and DHPC. csun.edunih.gov
The composition of the mixed micelles varies with the bulk composition of the mixture. At low mole fractions of DHPC (below 0.2), the mixed micelles are close to ideal in their composition. csun.edu As the proportion of DHPC increases, the micelles become richer in the ionic surfactant component (DTAB) compared to an ideal mixture. csun.edu
Proton NMR studies have revealed that the addition of DHPC to DTAB micelles leads to a less compact structure compared to pure DTAB micelles. csun.edu This is in contrast to the SDS-DHPC system, where the addition of DHPC results in more compact micelles. csun.edu The morphology of the DTAB/DHPC mixed micelles is largely globular and does not vary significantly with composition. csun.edursc.org The addition of the zwitterionic DHPC to the cationic DTAB micelles leads to an increase in the degree of counter-ion dissociation. csun.edu
Table of Physicochemical Properties of DTAB/SDS Mixed Micelles
| Property | SDS-rich System | DTAB-rich System | Reference |
| Interaction Type | Synergistic | Antagonistic | nih.govnih.gov |
| CMC vs. Pure Components | Lower | Higher (in some cases) | royalsocietypublishing.orgnih.gov |
| Morphology | Spherical, Rod-like, Vesicles | Spherical, Rod-like | techscience.comleidenuniv.nl |
| Effect of Temperature on CMC | Decreases (initially) | Decreases (initially) | tubitak.gov.tr |
| Effect of Temperature on Aggregation Number | Decreases | Decreases | nih.gov |
Table of DTAB/DHPC Mixed Micelle Properties
| Property | Observation | Reference |
| Interaction Type | Attractive | csun.edunih.gov |
| Interaction Strength | Less intense than SDS/DHPC | csun.edunih.gov |
| Micelle Compactness | Less compact than pure DTAB micelles | csun.edu |
| Morphology | Globular, invariant with composition | csun.edursc.org |
| Counter-ion Dissociation | Increases with DHPC addition | csun.edu |
Interaction with Non-ionic Surfactants (e.g., Triton X-100)
The interaction between the cationic surfactant decyltrimethylammonium bromide (DTAB) and the non-ionic surfactant Triton X-100 (TX-100) in aqueous solutions leads to the formation of mixed micelles, a process that has been the subject of detailed scientific investigation. arxiv.orgarxiv.orgscispace.com The study of these mixed systems is crucial for various applications, including in pharmaceutical, cosmetic, and food industries. conicet.gov.aracs.org
The micellization process of the DTAB/TX-100 system has been explored using a variety of experimental techniques, such as surface tension measurements, static and dynamic light scattering (SLS and DLS), and ion-selective electrodes. arxiv.orgarxiv.orgscispace.com These studies reveal that the behavior of the mixed system changes significantly with the mole fraction of DTAB (αDTAB). arxiv.orgarxiv.org
At low mole fractions of DTAB (αDTAB ≤ 0.40), the micelles are predominantly composed of TX-100, with a small number of DTA+ ions solubilized within them. arxiv.orgarxiv.orgscispace.com In this regime, TX-100 essentially acts as a nearly ideal solvent. arxiv.orgarxiv.orgscispace.com However, in the intermediate range of 0.50 ≤ αDTAB ≤ 0.75, it appears that neither component dominates as the solvent. arxiv.orgarxiv.orgscispace.com For αDTAB values above 0.75, there are pronounced changes in the size and electrophoretic mobility of the micelles. arxiv.orgarxiv.orgscispace.com
The critical micelle concentration (CMC) of the mixed system, a key parameter indicating the onset of micelle formation, has been found to be close to the ideal behavior predicted by Clint's model. arxiv.org This suggests a near-ideal mixing behavior between DTAB and TX-100 in the mixed micelles. scispace.com However, some studies have noted that while the DTAB-TX100 system is almost ideal, it is also very asymmetric, which is noteworthy given the different nature and structures of the two surfactants. scispace.commincyt.gob.ar
The incorporation of DTAB into TX-100 micelles leads to changes in the microenvironment of the aggregates. Studies using fluorescent probes have shown that the incorporation of a cosurfactant like DTAB into TX-100 micelles can lead to the formation of mixed micelles with a more dehydrated structure. tandfonline.com
The table below summarizes the critical micelle concentration (CMC) of pure DTAB and Triton X-100 from a study.
| Surfactant | Critical Micelle Concentration (CMC) (mol.dm-3) |
| DTAB | 0.015 arxiv.org |
| Triton X-100 | 0.00022 |
This table presents data from a specific study and may vary depending on experimental conditions.
Theoretical Models for Mixed Micellization (e.g., Regular Solution Theory, Clint's Model, Equation Oriented Mixed Micellization Model)
To understand the non-ideal behavior and synergistic interactions in mixed surfactant systems like those involving DTAB, several theoretical models have been developed and applied. These models provide insights into the composition of the mixed micelles and the thermodynamic parameters governing their formation. arxiv.orgcornell.edu
Clint's Model: This is the simplest model, which assumes ideal mixing of surfactants in the micelle. arxiv.orgresearchgate.net It is often used as a benchmark to assess the deviation of a mixed system from ideal behavior. arxiv.orgresearchgate.net For the DTAB-TX-100 system, experimental CMC values have been observed to be close to the ideal predictions of Clint's model. arxiv.org The equation for ideal CMC (CMC*) is given by:
1/CMC* = α₁/CMC₁ + (1-α₁)/CMC₂
where α₁ is the mole fraction of surfactant 1 in the bulk, and CMC₁ and CMC₂ are the critical micelle concentrations of the pure surfactants. csun.edu
Regular Solution Theory (RST): Developed by Rubingh, this is the most widely used model for non-ideal mixed micelles. arxiv.orgmdpi.com It introduces an interaction parameter, β, to quantify the extent of non-ideality and the synergistic or antagonistic interactions between the two surfactants in the mixed micelle. mdpi.comnih.gov A negative β value indicates attractive interactions (synergism), while a positive value suggests repulsive interactions (antagonism). mdpi.com The RST has been applied to various DTAB-containing mixed surfactant systems, revealing attractive interactions in many cases. cornell.edunih.gov However, the RST has been criticized for its assumption of thermodynamic symmetry, which is often not the case in real systems. arxiv.org
Equation Oriented Mixed Micellization Model (EOMMM): This is a more recent and advanced thermodynamic model that overcomes some of the limitations of the RST. arxiv.orgacs.orgacs.org The EOMMM does not assume thermodynamic symmetry and can be applied to more complex, subregular ternary surfactant systems. acs.orgacs.org It has been successfully used to model the behavior of DTAB in mixtures with other surfactants, providing a more accurate representation of highly non-ideal systems. conicet.gov.aracs.orgacs.org The EOMMM is particularly advantageous for systems that the multicomponent regular solution theory (MRST) fails to accurately represent. conicet.gov.aracs.orgacs.org
The table below provides a conceptual comparison of the key features of these models.
| Model | Key Assumption | Interaction Parameter | Applicability |
| Clint's Model | Ideal mixing of surfactants. arxiv.org | None | Ideal or near-ideal systems. arxiv.org |
| Regular Solution Theory (RST) | Non-ideal mixing, assumes thermodynamic symmetry. arxiv.org | β (quantifies non-ideality). nih.gov | Binary non-ideal systems. arxiv.org |
| Equation Oriented Mixed Micellization Model (EOMMM) | Non-ideal mixing, does not assume thermodynamic symmetry. acs.org | More complex interaction parameters. | Complex, subregular, and multicomponent systems. acs.org |
These theoretical models are essential tools for predicting and understanding the properties of mixed micelles containing DTAB, which is critical for designing formulations with desired characteristics for various industrial and scientific applications. conicet.gov.aracs.orgacs.org
DTAB Self-Assembly on Substrates and Interfaces
Adsorption and Aggregation in Porous Materials (e.g., Lignite)
The adsorption and aggregation of this compound (DTAB) in porous materials like lignite (B1179625) are driven by a combination of electrostatic and hydrophobic interactions. researchgate.net Lignite, a low-rank coal, possesses a porous structure and a negatively charged surface due to the presence of oxygen-containing functional groups. researchgate.net This makes it an effective adsorbent for cationic surfactants like DTAB.
Molecular dynamics simulations have shown that the positively charged head group of DTAB is strongly attracted to the negatively charged lignite surface. researchgate.net This electrostatic attraction is a primary driving force for the adsorption process. researchgate.net At low concentrations, DTAB molecules adsorb as a monolayer. researchgate.net As the concentration increases, the adsorption can progress to form bilayers or micelles on the lignite surface. mdpi.com
The adsorption of DTAB onto the lignite surface modifies its wettability. researchgate.netresearchgate.net The hydrophobic tails of the adsorbed DTAB molecules orient away from the surface, leading to an increase in the hydrophobicity of the lignite. researchgate.net This property is significant for applications such as reducing moisture re-adsorption in dried lignite. researchgate.net
The kinetics of DTAB adsorption on lignite have been studied using models like the Lagergren-first-order and pseudo-second-order kinetics models. researchgate.net The adsorption process is influenced by factors such as the concentration of DTAB, the nature of the lignite surface, and the presence of other ions in the solution.
The table below summarizes findings from a study on the adsorption of different surfactants on lignite.
| Surfactant | Type | Primary Adsorption Driving Force on Lignite |
| This compound (DTAB) | Cationic | Electrostatic attraction researchgate.netresearchgate.net |
| Sodium dodecyl sulfonate (SDS) | Anionic | Van der Waals forces researchgate.net |
| Dodecyl nonaethoxyl ether (C12EO9) | Non-ionic | Not specified in the provided context. |
| Gemini surfactant (G12-2-12) | Cationic | Electrostatic attraction researchgate.net |
Interaction with Graphene Nanosheets and other 2D Materials
The interaction of DTAB with two-dimensional (2D) materials like graphene nanosheets is of significant interest for applications in creating stable aqueous dispersions of these materials. acs.org Graphene, being hydrophobic, tends to aggregate in aqueous environments. Surfactants like DTAB can adsorb onto the graphene surface and prevent this aggregation. acs.org
Molecular dynamics simulations have been employed to study the adsorption and self-assembly of DTAB on graphene nanosheets. acs.org The hydrophobic tails of the DTAB molecules interact favorably with the hydrophobic surface of graphene, while the charged head groups face the aqueous phase. acs.org This arrangement helps to stabilize the graphene sheets in water.
The table below highlights the role of DTAB in the dispersion of graphene-based materials.
| 2D Material | Role of DTAB | Observed Outcome |
| Graphene Nanosheets | Acts as a dispersing agent. acs.org | Prevents aggregation and stabilizes aqueous dispersions. acs.org |
| Graphene Oxide Nanosheets | Modifies the surface charge of co-surfactants (e.g., Pluronic 103). cnanotechmed.comnanomedicinelab.com | Enhances the adsorption of mixed micelles onto the nanosheets. cnanotechmed.comnanomedicinelab.com |
Formation of Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. nih.govnih.gov While the most common systems for SAM formation involve alkanethiols on gold surfaces, the principles of self-assembly also apply to surfactants like DTAB at interfaces. nih.gov
DTAB can form self-assembled monolayers at various interfaces, such as the air-water interface and solid-liquid interfaces. The formation of these monolayers is driven by the amphiphilic nature of the DTAB molecule, which consists of a hydrophilic head group and a hydrophobic tail.
At the air-water interface, DTAB molecules arrange themselves with their hydrophobic tails oriented towards the air and their hydrophilic head groups in the water. This arrangement reduces the surface tension of the water.
At a solid-liquid interface, the nature of the solid surface dictates the orientation of the adsorbed DTAB molecules. On a hydrophobic surface, the hydrophobic tails would preferentially adsorb, while on a hydrophilic or charged surface, the hydrophilic head groups would interact with the surface. The formation of a complete monolayer can significantly alter the properties of the substrate surface.
Ion-Exchange Mechanisms at Charged Surfaces (e.g., Mica-Water Interface)
The adsorption of DTAB onto negatively charged surfaces like mica often occurs through an ion-exchange mechanism. researchgate.netresearchgate.net Mica is a crystalline aluminosilicate (B74896) mineral with a net negative charge on its surface, which is balanced by counter-ions, typically potassium (K+) ions. researchgate.net
When a mica surface is in contact with an aqueous solution of DTAB, the cationic DTA+ ions can replace the K+ ions at the surface. researchgate.net This process is driven by the electrostatic attraction between the positively charged DTA+ head groups and the negatively charged mica surface. researchgate.net
Molecular dynamics simulations have been used to study the self-assembly and adsorption of similar cationic surfactants at the mica-water interface. researchgate.net These studies show that the surfactant cations can form well-ordered structures, such as bilayers, on the mica surface after the ion exchange has taken place. researchgate.net The structure of the adsorbed layer is influenced by factors like the surfactant concentration and the specific nature of the surfactant molecule.
The process of ion exchange is fundamental to understanding the interaction of DTAB and other cationic surfactants with various charged surfaces, which is relevant in many applications, including detergency, mineral flotation, and the modification of clay surfaces.
Molecular Interactions and Biophysical Studies of Decyltrimethylammonium Bromide
Interaction with Biological Macromolecules
Decyltrimethylammonium (B84703) bromide (DTAB) is a cationic surfactant that engages in significant interactions with biological macromolecules, influencing their structure and function. These interactions are pivotal in various biochemical and biotechnological applications.
DNA-DTAB Interactions
Binding Mechanisms (Electrostatic, Hydrophobic)
The initial binding of DTAB to DNA is primarily driven by electrostatic attraction. aps.orgoup.com The positively charged trimethylammonium head group of the DTAB molecule interacts with the negatively charged phosphate (B84403) backbone of the DNA double helix. aps.org This initial electrostatic interaction is a crucial first step that facilitates further binding events.
Following the initial electrostatic binding, hydrophobic interactions become increasingly significant. aps.orgoup.com The decyl hydrocarbon tails of the bound DTAB molecules tend to associate with each other to minimize contact with the aqueous environment. oup.com This hydrophobic association can lead to the formation of micelle-like aggregates along the DNA chain, a process that is highly cooperative. acs.org Studies on dodecyltrimethylammonium (B156365) bromide (a close analog of DTAB) have shown that after the initial electrostatic binding of a few surfactant molecules, subsequent binding is dominated by these hydrophobic interactions. oup.comnih.gov This two-step binding mechanism, involving both electrostatic and hydrophobic forces, is a characteristic feature of the interaction between cationic surfactants and DNA. oup.com
DNA Conformational Changes Induced by DTAB
The binding of DTAB to DNA can induce significant conformational changes in the DNA molecule. At low concentrations, the individual binding of DTAB molecules can lead to an increase in the persistence length of the DNA, making it more rigid. aps.org However, as the concentration of DTAB increases and hydrophobic interactions become dominant, a dramatic compaction of the DNA molecule is observed. aps.orgoup.com
This compaction can result in the formation of various structures, including globules and toroids. acs.org The process is highly cooperative and occurs above a critical concentration of the surfactant. aps.org Single-molecule studies have revealed that the contour length of the DNA molecule remains constant initially and then abruptly decreases, indicating a strong compaction event. aps.org This condensation of DNA is a key consequence of the hydrophobic interactions between the alkyl tails of the bound surfactant molecules. aps.org It has also been noted that the interaction of DTAB can lead to DNA unfolding and denaturation, particularly as hydrophobic interactions lead to the disruption of the DNA's interior structure. oup.com
Energetic and Binding Properties (Free Energy, Enthalpy of Binding)
The thermodynamic parameters of the DTAB-DNA interaction provide further insight into the binding process. The binding process is spontaneous, as indicated by a negative Gibbs free energy of binding. rsc.orgresearchgate.net Isothermal titration calorimetry (ITC) studies on the similar dodecyltrimethylammonium bromide system have shown that the initial electrostatic interactions are characterized by a significant exothermic enthalpy change. oup.com
| Parameter | Observation | Primary Driving Force | Reference |
| Initial Binding | Individual DTAB molecules bind to DNA. | Electrostatic attraction between the cationic head of DTAB and the negative phosphate backbone of DNA. | aps.orgoup.com |
| Cooperative Binding | Formation of micelle-like aggregates along the DNA. | Hydrophobic interactions between the decyl tails of bound DTAB molecules. | aps.orgoup.com |
| DNA Compaction | DNA undergoes a significant reduction in its contour length. | Hydrophobic interactions leading to the collapse of the DNA-surfactant complex. | aps.orgacs.org |
| Binding Energetics | Spontaneous process with negative Gibbs free energy. | Primarily enthalpy-driven, with contributions from both electrostatic and hydrophobic interactions. | rsc.orgresearchgate.net |
Protein-DTAB Interactions (e.g., Catalase, Membrane Proteins)
This compound is also known to interact with various proteins, affecting their structure, stability, and function. These interactions are particularly relevant in the context of protein solubilization and purification, especially for hydrophobic proteins like membrane proteins.
Protein Solubilization and Purification
DTAB is an effective surfactant for the solubilization and purification of proteins, particularly membrane proteins. sigmaaldrich.comtargetmol.com Membrane proteins are embedded within the lipid bilayer of cell membranes and are notoriously difficult to extract and study in aqueous solutions due to their hydrophobic nature. cusabio.com Detergents like DTAB can disrupt the lipid membrane and form micelles around the hydrophobic transmembrane domains of the protein, effectively extracting it from the membrane and keeping it soluble in an aqueous environment. cusabio.com
The mechanism of solubilization involves the partitioning of detergent monomers into the cell membrane. As the detergent concentration increases, the membrane becomes saturated, leading to the formation of mixed micelles containing protein, lipid, and detergent. cusabio.com This process effectively solubilizes the membrane protein, making it accessible for purification and further characterization. sigmaaldrich.com Cationic detergents like DTAB have been successfully used in the purification of various proteins. For instance, a two-phase aqueous mixed micellar system composed of a nonionic surfactant and DTAB has been shown to significantly improve the partitioning and purification of the enzyme glucose-6-phosphate dehydrogenase. scienceopen.com Furthermore, DTAB has been used in the solubilization of membrane-bound proteins for structural studies using techniques like solution NMR spectroscopy. nih.gov The ability of DTAB to interact with and solubilize proteins is a crucial tool in proteomics and structural biology. sigmaaldrich.comresearchgate.net
Studies on the interaction of DTAB with the enzyme catalase have shown that the binding is primarily driven by electrostatic interactions between the cationic surfactant and negatively charged residues on the protein surface. electrochemsci.org At certain concentrations, DTAB can induce conformational changes and even aggregation or fibrillogenesis in catalase. nih.govtandfonline.comresearchgate.net However, under controlled conditions, the interaction does not necessarily lead to the complete denaturation of the protein, allowing for its study in a solubilized state. electrochemsci.org
| Protein Type | Application of DTAB | Mechanism | Reference |
| Membrane Proteins | Solubilization and Purification | Disruption of the lipid membrane and formation of mixed micelles around the protein. | sigmaaldrich.comcusabio.comtandfonline.com |
| Catalase | Study of Protein-Surfactant Interactions | Electrostatic binding leading to conformational changes and potential aggregation. | electrochemsci.orgnih.govtandfonline.comresearchgate.net |
| Glucose-6-phosphate dehydrogenase | Purification | Enhanced partitioning in a two-phase aqueous mixed micellar system. | scienceopen.com |
| Ribonuclease A | Study of Protein Stability | No significant interaction or unfolding observed at neutral pH. | researchgate.net |
Conformational Transitions and Stability of Proteins
The interaction of surfactants with proteins can lead to significant changes in protein conformation and stability. Cationic surfactants like DTAB can induce both stabilization and denaturation depending on the concentration and the specific protein involved.
Studies on the interaction between the cationic surfactant dodecyldimethylethylammonium bromide (DDAB), which is structurally similar to DTAB, and the protein zein (B1164903) have shown that the surfactant binds to the protein at concentrations below its critical micelle concentration (cmc). researchgate.net This binding is influenced by the protein's structure, molar mass, and charge. researchgate.net The interaction can lead to a conformational transition from a folded to an unfolded state, often following a two-state mechanism for protein denaturation. researchgate.net
Similarly, studies with α-chymotrypsin and the cationic surfactant cetyltrimethylammonium bromide (CTAB) demonstrate that binding to micelles can lead to substantial conformational changes. nih.gov These changes include an increase in α-helical content and a decrease in β-sheet structure, which in some cases can result in higher catalytic efficiency. nih.gov While the stability of the enzyme may remain largely the same as in a buffer-only solution, the conformational shifts are significant. nih.gov Dehydration itself can also induce conformational changes in proteins, which can be mitigated by the presence of certain stabilizers that help preserve the native structure. nih.gov Computational methods are also being developed to explore the pathways of these conformational transitions. nih.gov
Enzyme Activity Modulation
Surfactants can modulate the activity of enzymes through various mechanisms, including direct interaction with the enzyme or by altering the properties of the surrounding medium.
The interaction of surfactants with enzymes can lead to either an increase or a decrease in their activity. For instance, investigations into the effect of different types of surfactants on the bacteriolytic activity of lysozyme (B549824) revealed that low concentrations of the cationic surfactant DTAB (less than 10⁻⁵ M) can increase the enzyme's activity by 30-140%. researchgate.net This enhancement is correlated with the formation of hydrophobic complexes between the lysozyme and surfactant. researchgate.net However, at higher concentrations (10⁻⁵-10⁻⁴ M), the activity decreases, returning to levels observed in the absence of the surfactant. researchgate.net
In other systems, surfactants may not directly interfere with enzyme activity. For example, certain surfactant preparations used in biomedical applications have been shown not to affect the enzymatic activity of elastase. ersnet.org The interplay between membrane transport, pH, and enzyme activity is a crucial area of study, particularly for enzymes confined within lipid vesicles, as the permeability of the membrane to ions like protons can significantly influence the reaction kinetics. acs.org
Interactions with Model Biological Membranes
Model biological membranes are essential tools for studying the biophysical interactions between surfactants and cell surfaces. Langmuir film balances and atomic force microscopy (AFM) are commonly used techniques to investigate these interactions. nih.govnih.govacs.org
DTAB Interaction with Endothelial Cell Model Membranes (EMM)
Studies on nanoparticles modified with various cationic surfactants have provided insights into the interaction of these surfactants with an endothelial cell model membrane (EMM). nih.govnih.govacs.org These investigations have shown that the molecular structure of the surfactant plays a critical role in the nature and strength of the interaction. nih.govnih.govacs.org
When polystyrene nanoparticles were modified with DTAB, they showed minimal interaction with the EMM. nih.govnih.gov This was in contrast to nanoparticles modified with other cationic surfactants like didodecyldimethylammonium (B1216837) bromide (DMAB) and cetyltrimethylammonium bromide (CTAB), which exhibited stronger interactions. nih.govacs.org The lack of significant interaction by DTAB-modified nanoparticles suggests that the shorter alkyl chain of DTAB may not provide sufficient hydrophobicity to drive strong interactions with the membrane. nih.gov
Influence of Surfactant Molecular Structure on Membrane Interaction
The molecular structure of a surfactant, particularly its hydrophobic chain length and head group, significantly influences its interaction with lipid membranes.
A comparative study of nanoparticles modified with single-chained (CTAB and DTAB) and double-chained (DMAB) cationic surfactants revealed distinct interaction mechanisms with an EMM. nih.govacs.org DMAB-modified nanoparticles penetrated the EMM, leading to a significant increase in surface pressure. nih.govacs.org In contrast, CTAB-modified nanoparticles, which have a longer alkyl chain than DTAB, anchored to the condensed lipid domains of the EMM without causing a significant change in surface pressure. nih.govacs.org Nanoparticles modified with DTAB showed no significant interaction. nih.govnih.gov This highlights that both the hydrophobic and hydrophilic portions of the surfactant molecule dictate the nature of membrane interactions. researchgate.net
The table below summarizes the interactions of different surfactant-modified nanoparticles with an Endothelial Cell Model Membrane (EMM).
| Surfactant on Nanoparticle | Interaction with EMM | Mechanism of Interaction |
| DTAB | No significant interaction | - |
| CTAB | Anchored to condensed lipid domains | Electrostatic interactions |
| DMAB | Penetrated the membrane | Stronger biophysical interaction |
Data sourced from multiple studies. nih.govnih.govacs.orgnih.gov
Membrane Permeation and Disruption Mechanisms
The interaction of surfactants with cell membranes can lead to increased permeability and, at higher concentrations, disruption of the membrane structure.
Cationic surfactants like cetyltrimethylammonium bromide (CTAB) are known to affect membrane permeability, leading to the leakage of essential cellular components and ultimately cell death. The mechanism of permeation can vary depending on the surfactant's structure. For instance, DMAB-modified nanoparticles were found to penetrate an EMM, while CTAB-modified nanoparticles only attached to the surface. nih.govacs.org This suggests that the double-chain structure of DMAB facilitates deeper insertion into the lipid bilayer. nih.gov The process of membrane solubilization by detergents can involve the formation of intermediate structures like discoidal micelles. acs.org Understanding these mechanisms is crucial for applications such as drug delivery and for assessing the potential toxicity of surfactants. researchgate.netmdpi.com
Solubilization Mechanisms by DTAB Micelles
Surfactants like DTAB form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles can encapsulate poorly water-soluble compounds, a process known as solubilization.
The solubilization capacity of a surfactant is influenced by factors such as its chemical structure, the nature of the substance being solubilized (solubilizate), and environmental conditions like pH and temperature. researchgate.net The location of the solubilized molecule within the micelle depends on its polarity. Nonpolar molecules tend to be located in the hydrophobic core of the micelle, while molecules with some polarity may reside in the palisade layer, between the hydrophobic core and the hydrophilic head groups. scielo.br
For instance, the solubilization of ibuprofen (B1674241), a poorly soluble drug, was significantly enhanced in the presence of DTAB micelles. scielo.br The electrostatic interactions between the positively charged DTAB and the negatively charged ibuprofen resulted in the formation of mixed micelles, leading to a 16-fold increase in the drug's solubility at an 80 mM DTAB concentration. scielo.br Similarly, the solubilization of certain water-insoluble dyes by DTAB is influenced by the pH, which can affect the ionization state of the dye and its interaction with the cationic surfactant. researchgate.net The efficiency of solubilization by DTAB has been compared to other surfactants, with studies showing that for certain drugs, the order of micellar solubilization efficiency for cationic micelles is DTAB < CTAB. pharmedicinejournal.com
The table below shows the molar solubilization capacity (χ) of different surfactants for ibuprofen.
| Surfactant | Molar Solubilization Capacity (χ) |
| DTAB | 0.97 |
| C12EO8 | 0.72 |
| SDS | 0.23 |
Data sourced from a study on ibuprofen solubilization. scielo.br
Solubilization of Poorly Soluble Compounds (e.g., Curcumin)
This compound (DTAB), a cationic surfactant, has demonstrated the ability to enhance the solubility of poorly water-soluble compounds, such as curcumin (B1669340). Curcumin, a natural polyphenol, exhibits low bioavailability due to its poor aqueous solubility, which limits its therapeutic applications. Surfactant micelles, including those formed by DTAB, can encapsulate hydrophobic molecules like curcumin, thereby increasing their solubility in aqueous solutions.
The interaction between DTAB and curcumin has been investigated using various techniques, including absorption and fluorescence spectroscopy. Studies have shown that with an increasing concentration of DTAB, the absorption spectrum of curcumin undergoes significant changes. nih.gov The fluorescence intensity of curcumin also changes in the presence of DTAB micelles, indicating the transfer of curcumin from a polar aqueous environment to the less polar micellar core. nih.govissstindian.org This encapsulation within the DTAB micelles effectively increases the solubility of curcumin in water. The binding constant (Kb) for the curcumin-DTAB micelle complex has been estimated to be 0.78 x 10^5 L mol−1, indicating a strong interaction. researchgate.net
The solubilization power of DTAB is influenced by factors such as surfactant concentration and the presence of additives. Above its critical micelle concentration (CMC), DTAB molecules self-assemble into micelles, creating a hydrophobic microenvironment that can host poorly soluble compounds. The efficiency of solubilization is dependent on the partitioning of the compound between the bulk aqueous phase and the micellar phase.
Location of Solubilized Molecules within Micelles (e.g., Palisade Layer)
The specific location of a solubilized molecule within a micelle is crucial as it affects the stability and potential reactivity of the guest molecule. For curcumin solubilized in DTAB micelles, evidence from molecular dynamics simulations and spectroscopic studies suggests that it resides primarily in the palisade layer of the micelle. tandfonline.comresearchgate.netresearchgate.net This region is located between the hydrophobic core and the hydrophilic headgroups of the surfactant molecules.
The palisade layer offers a microenvironment that is less polar than the aqueous bulk but more polar than the micelle's core. The interaction between curcumin and the DTAB micelle is thought to be driven by a combination of hydrophobic interactions between the aryl groups of curcumin and the alkyl chains of DTAB, and electrostatic interactions between the β-diketone group of curcumin and the positively charged headgroups of the DTAB molecules. researchgate.net The localization of curcumin in the palisade layer is supported by changes in its UV-visible absorption spectrum, which indicate a shift from the bulk aqueous phase to the micellar environment. researchgate.net This positioning within the palisade layer can enhance the stability of curcumin by protecting it from degradation in the aqueous phase. nih.govresearchgate.net
Computational and Theoretical Approaches in Dtab Research
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a cornerstone of computational research on DTAB, enabling the study of its behavior in various environments. By simulating the movement of individual atoms and molecules over time, MD provides a detailed picture of self-assembly, interfacial phenomena, and interactions with other molecules.
MD simulations have been extensively used to investigate the spontaneous self-assembly of DTAB molecules in aqueous solutions, a process that leads to the formation of micelles. iitm.ac.inresearchgate.net These simulations can capture the entire lifecycle of micellization, from the initial aggregation of individual DTAB monomers into small clusters or oligomers to their eventual growth into larger, stable structures. nih.gov For DTAB, simulations show that larger aggregates tend to grow at the expense of monomers. nih.govacs.org
The process is driven by hydrophobic interactions, which cause the nonpolar decyl tails of the DTAB molecules to cluster together to minimize their contact with water, while the polar trimethylammonium headgroups remain exposed to the aqueous environment. researchgate.net Coarse-grained MD simulations, which group atoms into larger pseudo-atoms to study longer timescales and larger systems, have revealed that the aggregation process involves stages of unimer insertion, fusion/fission among small aggregates, and chain distribution to form an equilibrium micelle. iitm.ac.in In the final stages of the simulation, spherical and even worm-like micelles can be observed coexisting in the system. nih.govacs.org The critical micelle concentration (CMC), a key parameter, can also be estimated from these simulations and has been shown to agree well with experimental data. researchgate.net
Table 1: Stages of DTAB Micelle Formation as Observed in MD Simulations
| Stage | Description | Key Driving Forces |
|---|---|---|
| Monomer Dispersion | Individual DTAB molecules (unimers) are dispersed in the aqueous solution. | N/A |
| Oligomer Formation | Monomers rapidly aggregate into small, transient clusters (oligomers). nih.gov | Hydrophobic interactions |
| Aggregate Growth | Larger aggregates grow by incorporating more monomers from the solution. nih.govacs.org | Hydrophobic interactions, van der Waals forces |
| Equilibrium Micelle | Stable micelles (e.g., spherical, ellipsoidal, or worm-like) are formed, coexisting in equilibrium with free monomers. iitm.ac.inacs.org | Balance of hydrophobic attraction and electrostatic repulsion of headgroups |
MD simulations provide a molecular-level understanding of the interactions between DTAB and water molecules. These studies focus on how the cationic headgroup and the hydrophobic tail of DTAB influence the surrounding water structure. The cationic trimethylammonium headgroup is known to interact with water molecules through ion-dipole forces, leading to the formation of a structured hydration shell. It is estimated that the surfactant headgroup non-rotationally hydrates approximately 7 (±1) water molecules. researcher.life
The interaction of DTAB with macromolecules is a significant area of research, particularly for applications in drug delivery and biotechnology. MD simulations have been employed to elucidate the binding mechanisms between DTAB and molecules like curcumin (B1669340) and Deoxyribonucleic acid (DNA).
In the case of curcumin, a poorly water-soluble polyphenol, DTAB micelles can act as encapsulation agents to improve its solubility. tandfonline.com MD simulations show that before micelle formation, DTAB monomers and pre-micellar aggregates interact with curcumin via electrostatic and hydrophobic forces. tandfonline.com Once micelles are formed, curcumin is solubilized and preferentially locates in the palisade layer of the micelle, the region between the hydrophobic core and the hydrophilic headgroups. tandfonline.com
The interaction with DNA is governed by the electrostatic attraction between the cationic headgroup of DTAB and the negatively charged phosphate (B84403) backbone of the DNA helix. aps.org This is followed by strong hydrophobic interactions between the tails of the bound DTAB molecules. aps.org This cooperative binding can induce a compaction of the DNA molecule. aps.org Theoretical binding isotherms derived from simulation data can describe these two distinct binding mechanisms: individual DTAB binding at low concentrations and a hydrophobically dominated mechanism at higher concentrations. aps.org
MD simulations are instrumental in studying the adsorption of DTAB on various solid surfaces, which is relevant for applications in enhanced oil recovery, mineral flotation, and environmental remediation. The interactions of DTAB with surfaces like graphene, lignite (B1179625), kaolinite, and kerogen have been modeled to understand adsorption mechanisms at the atomic scale. frontiersin.org
Kaolinite: On kaolinite, a type of clay mineral, the cationic headgroup of DTAB interacts strongly with the negatively charged sites on the surface. frontiersin.org This interaction can lead to the formation of a surfactant layer that alters the surface properties. frontiersin.org
Graphene and Kerogen: For organic-rich surfaces like graphene and kerogen, found in shale reservoirs, the adsorption is more complex. frontiersin.org Both the hydrophobic tail and the cationic headgroup of DTAB can interact with the surface. The hydrophobic tail can adsorb onto the nonpolar regions of the surface via van der Waals forces, while the headgroup can interact with any charged or polar functional groups present. nih.gov Simulations show that the effects of DTAB on kaolinite, graphene, and kerogen surfaces are distinctly different due to the varying interactions between the surfactant headgroups and the surfaces. frontiersin.org
Lignite: In the context of coal, simulations can explore how surfactants like DTAB adsorb onto the complex, heterogeneous surface of lignite, potentially altering its surface wettability. acs.org
A key application of DTAB is in altering the wettability of porous media, for instance, to enhance oil recovery from reservoirs. MD simulations can directly visualize and quantify this process by calculating the contact angle of oil or water droplets on a DTAB-treated surface. frontiersin.orgnih.gov
Simulations have shown that DTAB can induce a reversal of wettability on oil-wet surfaces like kaolinite. frontiersin.org On organic surfaces like kerogen, there can be an optimal DTAB concentration for wettability alteration; adding more surfactant beyond this point may not improve, and could even decrease, the desired effect. frontiersin.org These simulations provide insights into how DTAB molecules arrange themselves at the solid-liquid interface to displace adsorbed oil molecules and render the surface more water-wet. acs.org The results from these simulations are crucial for optimizing surfactant formulations for specific reservoir conditions. mdpi.com
Table 2: Summary of DTAB Adsorption and Wettability Alteration on Various Surfaces from MD Simulations
| Surface | Primary Interaction Mechanism | Observed Effect on Wettability | Reference |
|---|---|---|---|
| Kaolinite | Electrostatic attraction between cationic DTAB headgroup and negative surface sites. | Reversal from oil-wet to more water-wet. | frontiersin.org |
| Graphene | Hydrophobic interactions of the tail with the surface; some headgroup interaction. | Can increase the water contact angle (more hydrophobic). | frontiersin.org |
| Kerogen | Complex interactions involving both headgroup and tail with the organic surface. | Can improve hydrophobicity; an optimal surfactant concentration exists. | frontiersin.org |
| Quartz | Electrostatic and van der Waals interactions. | Can alter wettability to enhance oil detachment. | acs.org |
Simulation of DTAB Adsorption on Surfaces (e.g., Graphene, Lignite, Kaolinite, Kerogen)
Theoretical Modeling of Interactions
Beyond MD simulations, various theoretical models are used to analyze and predict the behavior of DTAB. These models often work in conjunction with experimental data to provide a comprehensive thermodynamic and kinetic understanding of DTAB systems.
For instance, the mass-action model is used to calculate thermodynamic properties such as the standard free energy, enthalpy, and entropy of micellization from experimental data. researchgate.net This model helps to interpret the driving forces behind self-assembly. researchgate.net Other theoretical frameworks, like the Debye-Hückel-Onsager (DHO) theory and its modifications, are applied to analyze conductivity data and understand ion-ion and ion-solvent interactions in DTAB solutions.
For more complex systems, advanced models are employed. The DLVO (Derjaguin-Landau-Verwey-Overbeek) theory and its extensions have been used to analyze the stability of vesicles formed by DTAB in mixtures with other surfactants. nih.gov More recently, predictive models like the Perturbation Theory-Linear Free Energy Relationships (PT-LFER) have been developed to forecast the physicochemical properties of mixed surfactant systems, including those containing DTAB, which is essential for designing new formulations without extensive trial-and-error experimentation. nih.gov Density Functional Theory (DFT) has also been applied to calculate partition coefficients, correlating them with experimental values in micellar systems like those of hexadecyltrimethylammonium bromide (a longer-chain analogue of DTAB), providing insights into how solutes distribute themselves between the aqueous phase and the micelles. mdpi.com
DLVO Theory and its Modifications for Aggregate Stability
The stability of colloidal dispersions, including those containing DTAB micelles and other aggregates, is often initially assessed using the classical Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. This theory posits that the total interaction energy between two particles is the sum of two primary forces: the attractive van der Waals forces and the repulsive electrostatic double-layer (EDL) forces. rsc.orgbeilstein-journals.orgrsc.org The balance between these forces determines whether a colloidal system will remain dispersed or aggregate. rsc.org For DTAB-stabilized systems, the cationic head groups create a positive surface charge, leading to the formation of an electrical double layer that provides electrostatic repulsion between aggregates.
However, classical DLVO theory has limitations and often fails to fully capture the interaction energies, especially at short separation distances. rsc.orgvt.edu This has led to the development of extended DLVO (XDLVO) theories, which incorporate additional non-DLVO forces such as hydration, structural, and Lewis acid-base interactions. researchgate.netmdpi.comnih.gov
Research on nanoparticles coated with DTAB has demonstrated the inadequacy of the classical DLVO theory in describing the interactions at the nanoscale. rsc.org Atomistic molecular dynamics simulations have shown that at separation distances less than 7 nm, the predicted interaction potential from DLVO theory significantly deviates from simulated potential mean force (PMF) curves. rsc.org For DTAB-coated nanoparticles, the combined effects of the surfactant head groups, counterions (Br-), and water molecules result in a highly repulsive PMF that is not accounted for by the classical model. rsc.org
Modifications to the DLVO theory are crucial for accurately predicting the stability of systems containing DTAB. For instance, in studies involving titanate nanowires (TNWs), the stability of TNW/DTAB systems is governed by a combination of electrostatic repulsion, hydrophobic interactions, and the specific structure of the surfactant. beilstein-journals.org While DLVO theory can explain the rapid aggregation near the isoelectric point where electrostatic repulsion is minimal, it doesn't fully account for the steric repulsion between the adsorbed DTAB chains at close proximity. beilstein-journals.orgacs.org The addition of salts like NaBr further complicates the interactions by screening the electrostatic forces, promoting aggregation. beilstein-journals.org These findings highlight the necessity of considering non-DLVO forces for a comprehensive understanding of aggregate stability in DTAB-containing systems. acs.orgnih.gov
Gouy-Chapman Model for the Electric Double Layer
The Gouy-Chapman model is a fundamental theory used to describe the distribution of ions in the diffuse layer of the electrical double layer (EDL) at a charged interface. sfu.catcd.ie Developed independently by Gouy and Chapman, this model considers ions as point charges subject to thermal motion within a continuous dielectric medium (the solvent). sfu.cacomsol.fr It combines Boltzmann statistics to describe the ion distribution in an electric potential with the Poisson equation to relate the charge density to the potential. aps.org
In the context of DTAB micelles, the positively charged trimethylammonium head groups form a charged surface. According to the Gouy-Chapman model, these surface charges are balanced by an accumulation of counter-ions (Br⁻) and a depletion of co-ions in the diffuse layer extending into the bulk solution. tcd.ie The potential is assumed to decay exponentially with distance from the micellar surface. sfu.ca
However, the Gouy-Chapman model has its own set of assumptions and limitations. It treats ions as point charges, neglecting their finite size, and does not account for specific ion-surface interactions or the discrete nature of surface charges. nih.gov This can lead to an overestimation of the EDL capacitance. aps.org To address these shortcomings, the Stern model was proposed, which combines the Helmholtz model of a compact, rigid layer of ions at the surface (the Stern layer) with the Gouy-Chapman model for the outer diffuse layer. aps.org This composite model provides a more realistic picture of the EDL structure.
Modern computational studies, such as molecular dynamics simulations, offer a more detailed view of the EDL around DTAB micelles. These simulations can explicitly account for the size of ions, solvent molecules, and specific interactions, revealing that the local electric potential can be more short-ranged than predicted by the Poisson-Boltzmann theory due to the contribution of the polar solvent. nih.gov Furthermore, extensions of the standard Gouy-Chapman formalism have been developed to account for the finite size of large adsorbed molecules and discrete charge effects, which are particularly relevant for understanding the interactions at complex interfaces. nih.gov
Thermodynamic Models for Micellization (Revisit 2.1.4, 3.1.4)
The self-assembly of DTAB monomers into micelles is a spontaneous process driven by a delicate balance of thermodynamic forces. Several models are used to describe the thermodynamics of micellization, with the pseudo-phase separation model and the mass-action model being the most prominent. mdpi.comsciensage.info
The pseudo-phase separation model treats the micellar phase as a separate pseudo-phase that exists in equilibrium with the monomeric phase. The critical micelle concentration (CMC) is considered the point of saturation of the monomeric phase, above which the distinct micellar phase forms. researchgate.net This model is often used to derive key thermodynamic parameters of micellization from the temperature dependence of the CMC. mdpi.comsciencejournal.re
The standard Gibbs free energy of micellization (ΔG°mic) for ionic surfactants like DTAB is calculated using the following equation within the pseudo-phase separation framework: ΔG°mic = (2 - β)RT ln(XCMC) where β is the degree of micelle ionization (or counter-ion binding), R is the gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction. mdpi.com
The standard enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization can then be determined from the Gibbs-Helmholtz equation and the relationship between the thermodynamic parameters:
ΔH°mic = -RT² (2 - β) [d(ln XCMC)/dT] ΔS°mic = (ΔH°mic - ΔG°mic) / T
Studies on DTAB and its homologs consistently show that ΔG°mic is negative, indicating the spontaneity of the micellization process. mdpi.comresearchgate.net The process is typically entropy-driven, primarily due to the hydrophobic effect. The transfer of the hydrophobic decyl chains from the structured water environment to the non-polar core of the micelle leads to a significant increase in the entropy of the system. wikipedia.org
The mass-action model provides an alternative perspective, treating micellization as a chemical equilibrium between monomers and micelles. researchgate.netbohrium.com This model allows for the calculation of properties such as the aggregation number and the equilibrium constant for micelle formation. researchgate.net
Experimental and theoretical studies have provided valuable data on the thermodynamic parameters of DTAB micellization under various conditions. For instance, the addition of co-solvents like 1,2-propanediol has been shown to make the micellization process less favorable, as indicated by less negative ΔG°mic values. mdpi.combohrium.com This is attributed to the increased solubility of the surfactant monomers in the mixed solvent, which disfavors aggregation.
Below is a table summarizing representative thermodynamic data for DTAB micellization in aqueous solution.
| Thermodynamic Parameter | Value | Temperature (K) | Method/Model |
| Critical Micelle Concentration (CMC) | 0.064 mol/kg⁻¹ | 298.15 | - |
| Standard Gibbs Free Energy (ΔG°mic) | -28.9 kJ/mol | 298.15 | Pseudo-phase separation |
| Standard Enthalpy (ΔH°mic) | -6.9 kJ/mol | 298.15 | Pseudo-phase separation |
| Standard Entropy (ΔS°mic) | 73.8 J/mol·K | 298.15 | Pseudo-phase separation |
Note: The values presented are representative and can vary depending on the experimental technique and conditions.
Both the pseudo-phase separation and mass-action models have been shown to have deficiencies and neither is universally valid for all aspects of the micellization of charged surfactants. acs.org However, they remain essential frameworks for interpreting experimental data and understanding the fundamental driving forces behind the self-assembly of DTAB.
Applications of Decyltrimethylammonium Bromide in Advanced Materials and Methodologies
Nanotechnology Applications
In the realm of nanotechnology, DTAB serves as a critical component in the synthesis and modification of various nanomaterials, contributing to the control of their size, shape, and surface properties.
Decyltrimethylammonium (B84703) bromide plays a crucial role as a capping and stabilizing agent in the colloidal-chemical synthesis of metallic nanoparticles. chalmers.se Capping agents are essential for controlling the size and shape of nanoparticles during their formation and for preventing their subsequent aggregation in solution. chalmers.se The DTAB molecules adsorb onto the surface of the growing nanoparticles, forming a protective shell that modulates crystal growth and provides colloidal stability through electrostatic repulsion. nih.gov
The use of DTAB has been noted in the synthesis of gold nanomaterials, where it tends to produce nanorods with shorter aspect ratios compared to longer-chain surfactants. mdpi.com In the synthesis of palladium nanostructures, DTAB can also function as a phase transfer agent, facilitating the movement of metal ions between different phases of a solution. google.com Studies on mixtures of anionic silver nanoparticles and the related cationic surfactant dodecyltrimethylammonium (B156365) chloride (DTAC) have shown that the surfactant molecules self-assemble into micellar clusters that surround the nanoparticles, providing enhanced stability. rsc.org This stabilization is temperature-dependent; nanoparticles coated with a self-assembled shell of dodecyltrimethylammonium bromide can experience colloidal destabilization at elevated temperatures due to the desorption of surfactant molecules from the particle surface. nih.gov
A significant challenge in creating high-performance polymer nanocomposites is achieving uniform dispersion and strong interfacial interaction of nanosheets within the polymer matrix. mdpi.comresearchgate.netsciencegate.app this compound is used to address this issue by functionalizing the surface of two-dimensional materials like MXene (specifically Ti₃C₂Tₓ). mdpi.comresearchgate.net
In this process, the cationic DTAB molecules modify the surface of the exfoliated MXene nanosheets. mdpi.comresearchgate.net This surface modification enhances the dispersion of the Ti₃C₂ nanosheets in solvents like N,N-dimethylformamide (DMF) and subsequently within a polystyrene (PS) polymer matrix. mdpi.comsciencegate.app The result is a nanocomposite with strong interfacial adhesion between the nanosheets and the polymer. mdpi.com This improved interaction leads to significant enhancements in the material's properties. For instance, the incorporation of DTAB-modified MXene into polystyrene considerably improves the thermal stability and flame-retardant properties of the resulting nanocomposite. mdpi.comresearchgate.netsciencegate.app
| Property | Neat Polystyrene (PS) | PS/DTAB-Ti₃C₂ Nanocomposite | Improvement |
|---|---|---|---|
| Temperature at 5% Weight Loss | Baseline | Increase of 20 °C | Enhanced Thermal Stability |
| Peak Heat Release Rate (PHRR) | Baseline | Reduced by approx. 20.8% | Enhanced Flame Retardancy |
This compound is explored for its utility in advanced drug delivery systems, particularly for enhancing the transport of therapeutics across biological barriers like mucus. nih.gov In one application, DTAB was combined with an anionic surfactant, dioctyl sulfosuccinate (B1259242) sodium salt (AOT), to form catanionic mixtures. nih.gov These mixtures exhibit synergistic interactions that significantly enhance the spreading of the formulation on models of pulmonary mucus. nih.gov This property is key to developing more effective therapies delivered through the lungs, as it helps overcome the barrier posed by the mucus layer. nih.gov
Furthermore, the related compound dothis compound has been cited for its use in self-nanoemulsifying drug delivery systems (SEDDS), which are investigated as a novel approach for delivering plasmid DNA (pDNA). citeab.com
This compound functions as a structure-directing agent, or template, in the synthesis of mesoporous materials. researchgate.netcpts.com.ua These materials are characterized by a highly ordered arrangement of uniform pores in the mesoscale range (2-50 nm). The most common method for their preparation is a sol-gel synthesis where surfactants are used to form micellar structures that dictate the final pore architecture. sigmaaldrich.com
In the synthesis of the mesoporous silica (B1680970) material MCM-41, DTAB is used to form micelles in an aqueous solution. researchgate.netcpts.com.ua A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then added. The precursor hydrolyzes and condenses around the DTAB micelles, forming a silica network. sigmaaldrich.com The organic template (DTAB) is subsequently removed, typically through extraction or calcination, leaving behind a highly ordered mesoporous silica framework with a large surface area. cpts.com.uasigmaaldrich.com Research has demonstrated that high-quality, well-ordered MCM-41 silica can be reliably synthesized using DTAB through hydrothermal sol-gel methods. researchgate.netcpts.com.ua
Drug Delivery Systems and Nanocarriers
Analytical Chemistry Methodologies
The unique properties of DTAB are also leveraged to improve separation techniques in analytical chemistry, enhancing the resolution and selectivity of complex mixtures.
In High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, this compound can be employed as an ion-pairing reagent. scbt.comdcu.ie Ion-pair reagents are added to the mobile phase to improve the separation of ionic and highly polar compounds on nonpolar stationary phases. scbt.com The cationic DTAB forms a neutral ion pair with an anionic analyte, increasing the analyte's hydrophobicity and its retention on the reversed-phase column, thereby enabling better separation and resolution. scbt.comdcu.ie HPLC methods have also been specifically developed for the analysis and separation of dothis compound from other cationic surfactants. sielc.comfishersci.com
This compound is also used in a branch of capillary electrophoresis known as Micellar Electrokinetic Chromatography (MEKC) or, more broadly, Electrokinetic Chromatography (EKC). acs.orgnih.gov This technique separates both neutral and charged species by adding a surfactant to the buffer to form micelles, which act as a pseudostationary phase. Studies have investigated novel mixed surfactant systems where DTAB is combined with an oppositely charged surfactant like sodium dodecyl sulfate (B86663) (SDS). acs.orgnih.gov This combination can form thermodynamically stable vesicles that serve as the pseudostationary phase. acs.orgnih.gov These vesicle-based systems have demonstrated enhanced separation characteristics, providing a wider elution window and different selectivity compared to conventional SDS micelles alone. acs.org
Separation Mechanisms (e.g., Ion-Pair, Dynamic Ion Exchange, Ion Interaction, Partitioning)
Electrophoretic Techniques (e.g., Laser Doppler Electrophoresis)
Electrophoretic techniques are employed not only for separations but also to characterize the properties of the colloidal systems used in them. Laser Doppler Electrophoresis (LDE), also known as Doppler microelectrophoresis, is a key technique used to measure the electrophoretic mobility and zeta potential of particles, including surfactant micelles. arxiv.orgnih.govresearchgate.net
Studies on dothis compound using Doppler microelectrophoresis have provided detailed information on its aggregation behavior in aqueous solutions. nih.govresearchgate.net Key findings from these studies include:
At very low concentrations (below 6 mM), the measured zeta potential is relatively constant and attributed to individual ionized DTAB monomers (DTA+). researchgate.net
As the concentration increases but remains below the CMC, the zeta potential rises to a maximum. researchgate.net This suggests the formation of non-micellar premicellar aggregates, such as dimers and trimers. nih.govresearchgate.net
Above the CMC, the zeta potential decreases abruptly. researchgate.net This drop is explained by an increase in the number of bromide counterions adsorbed onto the surface of the newly formed micelles. researchgate.net
By using the measured zeta potential, researchers can calculate the effective micellar charge. For DTAB in an aqueous solution, the fraction of charged micellar headgroups was calculated to be 0.29, a value consistent with results from conductivity measurements. researchgate.net
Table 1: Electrophoretic Properties of DTAB Micelles
| Concentration Range | Observation | Inferred Species | Reference |
|---|---|---|---|
| < 6 mM | Zeta potential is constant | Ionized monomers (DTA+) | researchgate.net |
| 6 mM to < CMC | Zeta potential increases to a maximum | Premicellar aggregates (dimers, trimers) | nih.govresearchgate.net |
| > CMC | Zeta potential abruptly decreases | Micelles with adsorbed counterions | researchgate.net |
Colloidal Science and Engineering
This compound is a significant compound in colloidal science, where it is used to control the formation and stability of microscopic dispersions of one substance in another.
Stabilization of Colloidal Dispersions
DTAB is effective in stabilizing various colloidal systems, from nanoparticles to emulsions. Its amphiphilic nature allows it to adsorb at interfaces, modifying surface properties and preventing aggregation.
One notable application is in the stabilization of Pickering emulsions for enhanced oil recovery. acs.org A complex colloidal dispersion containing silica nanoparticles, DTAB, and poly(4-styrenesulfonic acid-co-maleic acid) sodium salt (PSS-co-MA) has been shown to structurally stabilize the oil-water interface. acs.org In this system, the polymer adsorbs to the silica nanoparticles, and DTAB then adsorbs to the polymer layer via electrostatic attraction, creating a robust and stable interface. acs.org This colloidal dispersion fluid significantly increased oil recovery in core flooding experiments, demonstrating the practical applicability of DTAB in engineering stable emulsions. acs.org
DTAB has also been mentioned as a surfactant used to control the particle size of polymers like polystyrene during their synthesis in emulsion polymerization. mdpi.com Furthermore, it is listed as a component in the production of colloidal dispersions of polyaniline (PANI), a conducting polymer, where stabilizers are required to produce high-solid-content dispersions of PANI nanoparticles. mdpi.com
Rheological Studies of DTAB-Containing Systems
The rheology, or flow behavior, of DTAB-containing systems is a critical aspect of their application. While an aqueous solution of DTAB on its own is typically very fluid, its rheological properties can be dramatically altered by the addition of other molecules. acs.org
Viscoelastic Systems : The addition of nonionic alkanoyl-N-methylethanolamides (NMEA) to dilute DTAB solutions causes a significant increase in viscosity. acs.org Within a specific concentration range, the DTAB-NMEA-16 system exhibits viscoelastic behavior, which is characteristic of the formation of long, flexible wormlike micelles. acs.org The dynamic behavior of these systems can be described by the Maxwell model, which is typical for viscoelastic fluids. acs.org
Hydrogel Formation : DTAB is also a key component in creating responsive hydrogels. A self-healing hydrogel can be formed by mixing hydrophobically modified chitosan (B1678972) with vesicles composed of DTAB and 5-methyl salicylic (B10762653) acid. researchgate.net Rheological studies of this system using oscillatory rheometry show how the storage modulus (G′) and loss modulus (G″) change with frequency, providing information on the gel's structure and strength. researchgate.net
Foam Stabilization : In the context of CO2 foams, which are relevant to industrial processes like enhanced oil recovery, DTAB solutions containing nanoparticles show specific rheological behavior. The viscosity of the aqueous phase is crucial for foam stability. mdpi.com Flow curve measurements demonstrate the viscosity of these formulations over a range of shear rates. mdpi.com
Table 2: Rheological Behavior of a DTAB/5mS/hm-chitosan Hydrogel Data derived from rheological spectra for a 0.4 wt% hm-chitosan solution with 16 mM DTAB at 25 °C.
| Frequency Range | Modulus Relationship | System Behavior | Reference |
|---|---|---|---|
| Low Frequency | G″ > G′ | Liquid-like (viscous) | researchgate.net |
| High Frequency | G′ > G″ | Solid-like (elastic) | researchgate.net |
Interfacial Phenomena in Colloidal Systemsarxiv.org
This compound, a cationic surfactant, exhibits significant activity at the interfaces of colloidal systems due to its amphiphilic molecular structure. This structure consists of a hydrophilic quaternary ammonium (B1175870) head group and a hydrophobic ten-carbon alkyl chain (decyl group). This dual nature drives the molecule to accumulate at interfaces, such as air/water or oil/water, where it can orient itself to satisfy the affinities of both its polar and non-polar segments. This behavior is fundamental to its role in various phenomena within colloidal and surface chemistry, including micelle formation, surface tension reduction, and the stabilization of emulsions and foams. researchgate.netnih.gov
The study of alkyltrimethylammonium bromide homologues at oil/water and air/water interfaces has been a subject of significant research. nih.govwikipedia.org The adsorption process at these interfaces is crucial for applications ranging from enhanced oil recovery to the production of foams and emulsions. nih.gov
Micellization and Critical Micelle Concentration (CMC)
In aqueous solutions, once the concentration of this compound reaches a specific threshold, its molecules begin to self-assemble into organized aggregates known as micelles. researchgate.net This concentration is defined as the critical micelle concentration (CMC). researchgate.netmdpi.com Below the CMC, the surfactant molecules exist predominantly as monomers in the bulk solution and at the system's interfaces. mdpi.com However, above the CMC, any additional surfactant added to the system primarily forms new micelles. mdpi.com The formation of micelles is a cooperative process that leads to abrupt changes in several physicochemical properties of the solution, such as surface tension and conductivity. researchgate.net
The CMC is a crucial characteristic of a surfactant. mdpi.com For this compound (C10TAB), the CMC is influenced by environmental factors like temperature and the presence of co-solvents or electrolytes. researchgate.net For instance, the presence of polar organic compounds like 1,2-propanediol in aqueous solutions has been shown to increase the CMC of C10TAB. researchgate.netacs.org This effect is attributed to the hydrophilic nature of the co-solvent, which alters the micellar surface and makes the aggregation process less energetically favorable. researchgate.net Thermodynamic analysis indicates that the micellization of C10TAB in such systems is primarily an entropy-driven process. researchgate.netacs.org
The table below presents the critical micelle concentration of this compound in water and aqueous solutions of 1,2-propanediol at various temperatures, as determined by surface tension measurements.
| Temperature (K) | Mole Fraction of 1,2-propanediol (XOH) | CMC (mmol·kg-1) researchgate.net |
|---|---|---|
| 293.15 | 0.00000 | 68.1 |
| 298.15 | 0.00000 | 68.3 |
| 303.15 | 0.00000 | 68.8 |
| 308.15 | 0.00000 | 69.2 |
| 298.15 | 0.02481 | 72.9 |
| 298.15 | 0.03466 | 75.1 |
| 298.15 | 0.04963 | 78.8 |
Adsorption and Surface Tension Reduction
The accumulation of this compound at an interface, such as the air-water interface, leads to a significant reduction in the surface tension of the solution. acs.org Before the CMC is reached, the surface tension decreases sharply with an increasing concentration of the surfactant. mdpi.com Once the CMC is reached and the interface becomes saturated with surfactant molecules, the surface tension remains relatively constant with further increases in concentration. mdpi.comacs.org
The effectiveness of a surfactant is often characterized by parameters derived from surface tension measurements. These include the maximum surface excess concentration (Γmax), which represents the maximum packing density of surfactant molecules at the interface, and the minimum surface area per molecule (Amin), which is the area each molecule occupies at the saturated interface. unam.mx These parameters provide insight into the arrangement of the adsorbed surfactant film. unam.mx Studies on the homologous series of alkyltrimethylammonium bromides show that an increase in the length of the hydrophobic alkyl chain leads to a decrease in the CMC. acs.org
The following table details the effect of this compound concentration on the surface tension of aqueous solutions at 298 K.
| Concentration (mol·L-1) | Surface Tension (mN·m-1) acs.org |
|---|---|
| 0.000 | 72.5 |
| 0.001 | 65.4 |
| 0.005 | 60.1 |
| 0.010 | 57.6 |
| 0.020 | 49.7 |
| 0.030 | 43.4 |
| 0.040 | 38.0 |
| 0.050 | 36.9 |
| 0.060 | 36.1 |
| 0.070 | 35.5 |
| 0.080 | 35.2 |
| 0.100 | 35.2 |
Stabilization of Emulsions and Foams
The adsorption of surfactants at liquid-liquid (emulsions) and gas-liquid (foams) interfaces is critical for the stability of these colloidal dispersions. mdpi.comresearchgate.net this compound and its homologues are effective in stabilizing these systems by forming a protective film at the interface that prevents the coalescence of droplets or bubbles. mdpi.commdpi.com
In foam stabilization, the presence of this compound at the air-water interface provides the necessary surface elasticity and reduces drainage, which are key factors in foam stability. mdpi.com Research has shown that the stability of foams can be significantly enhanced when this compound is used in conjunction with nanoparticles, such as silica (SiO2). mdpi.com The synergy arises from the electrostatic interaction between the positively charged head group of the surfactant and the negatively charged surface of the silica nanoparticles, leading to the formation of a robust armor-like layer around the foam bubbles. mdpi.come3s-conferences.org
Similarly, in emulsions, this compound adsorbs at the oil-water interface, creating an electrostatic barrier that repels approaching droplets, thereby preventing them from merging. figshare.com The strong synergistic adsorption observed in mixed systems, such as those containing both a surfactant and a polymer, holds promise for creating highly stable emulsions. For example, the interaction between dothis compound and sodium poly(styrenesulfonate) at the oil/water interface has been studied to understand the structure of the adsorbed layers and their role in emulsion stabilization.
Environmental and Biological Impact Considerations in Dtab Research
Environmental Fate and Transport Mechanisms
The environmental journey of QACs like DTAB is largely dictated by their chemical structure. nih.gov As cationic (positively charged) surfactants, they exhibit a strong tendency to interact with negatively charged surfaces, which are common in the natural environment. nih.govoup.com
Once released into the environment, often through wastewater, QACs can contaminate water sources, soil, and sediment. nih.govnih.govmagtech.com.cn Their environmental breakdown is highly variable, which can lead to long-term persistence. nih.gov A primary mechanism governing their transport is sorption, the process of adhering to the surface of solids. des.qld.gov.au Due to their positive charge, QACs readily adsorb to negatively charged particles such as clay minerals and organic matter found in soil and sediment. oup.comdes.qld.gov.au This process can inhibit their movement through the environment but also leads to their accumulation in sludge and sediments, where they can be found at high concentrations. magtech.com.cnhnu.edu.cn The sorption of these compounds is a key factor in their bioavailability and mobility, influencing how they interact with co-existing pollutants. magtech.com.cnnih.gov
The partitioning behavior of a chemical between organic carbon in the soil and water is a critical parameter for predicting its environmental fate. nih.gov For QACs, this sorption to organic matter is a significant transport mechanism that competes with other processes like volatilization. nih.gov This tendency for accumulation means that even after disinfection events or disposal, these compounds can remain in environmental reservoirs. nih.gov
Toxicity Studies (e.g., Aquatic Organisms)
The ecotoxicity of QACs is a significant area of concern, as these compounds can be harmful to various aquatic organisms even at low concentrations. magtech.com.cn Studies have shown that QACs are generally more toxic to aquatic life than anionic surfactants. hnu.edu.cn Their mode of action often involves disrupting cell membranes, which can lead to cell death. nih.gov
Decyltrimethylammonium (B84703) bromide and its structural analogs are classified as very toxic to aquatic life, with long-lasting effects. cdhfinechemical.commerckmillipore.comchemos.dehamptonresearch.com Research has established specific toxicity levels for various organisms. For instance, dodecyltrimethylammonium (B156365) bromide, a closely related QAC, has shown high toxicity to both fish and invertebrates. cdhfinechemical.com The presence of QACs in wastewater treatment plant effluents can lead to the contamination of marine sediments, posing a risk to the local aquatic ecosystems. hnu.edu.cn
Interactive Data Table: Aquatic Toxicity of Dodecyltrimethylammonium bromide
| Species | Exposure Duration | LC50/EC50 |
| Goldfish (Carassius auratus) | 24 h | 0.35 mg/L cdhfinechemical.com |
| Water flea (Daphnia) | 24 h | 0.065 mg/L cdhfinechemical.com |
| Fish | 96 h | 0.2 mg/L chemos.de |
| Aquatic invertebrates | 48 h | 26 µg/L chemos.de |
| Algae | 72 h | 4.11 µg/L chemos.de |
| Water flea (Daphnia magna) | 48 h | 0.056 mg/L |
LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%) is the concentration that causes a response in 50% of the test population.
Biodegradability Research
Research into the biodegradability of DTAB has yielded varied results. Some studies indicate that under aerobic conditions, certain QACs can be considered readily biodegradable. ateneo.edu For example, one study using the OECD 301F guideline found that dothis compound achieved 73% biodegradation within 28 days, passing the threshold for being classified as readily biodegradable. Another study isolated strains of Pseudomonas fluorescens from activated sludge that were capable of degrading DTAB. jst.go.jpresearchgate.net
However, the degradation of QACs can be influenced by several factors, including their concentration, chemical structure, and interaction with other substances. hnu.edu.cn Adsorption to sludge, a primary fate for these compounds, can limit their bioavailability to microorganisms and thus hinder biodegradation. hnu.edu.cn The length of the alkyl chain can also affect the degradation rate; longer chains may take more time to break down. ateneo.edu Some findings suggest that while DTAB can be degraded to intermediates like trimethylamine (B31210) (TMA), further breakdown of these intermediates may not occur. jst.go.jpresearchgate.net Additionally, standard biodegradability tests, which use high concentrations, may not accurately reflect environmental conditions, as the toxicity of the substance can inhibit microbial activity. nih.gov Using adsorbent carriers like silica (B1680970) gel in tests can sometimes enhance biodegradation by reducing the toxic concentration in the solution. nih.gov
Interactive Data Table: Biodegradability of Alkyltrimethylammonium Bromides
| Compound | Test Method | Result | Finding |
| Dothis compound | OECD Test Guideline 301F | 73% biodegradation in 28 days | Readily biodegradable |
| Hexathis compound (CTAB) | OECD 301b | 61.12% biodegradation in 28 days | Readily biodegradable ateneo.edu |
| Hexathis compound | Modified ready biodegradability test with silica gel | 80.6% biodegradation in 28 days | Biodegradable nih.gov |
| Dothis compound | Not specified | Not readily biodegradable | According to some tests cdhfinechemical.com |
Responsible Use and Disposal in Research Settings
Given the potential environmental and health impacts, the responsible handling and disposal of DTAB in research laboratories are paramount. acs.orgnih.gov Standard laboratory safety practices should always be followed to minimize exposure and prevent environmental release. conservation-wiki.comcsuohio.eduresearchgate.netcsuohio.edu
Handling and Personal Protective Equipment (PPE):
Engineering Controls: Work with DTAB should be conducted in well-ventilated areas, such as under a laboratory fume hood, to avoid inhalation of dust or aerosols. cdnisotopes.comfishersci.com Eyewash stations and safety showers must be readily accessible. fishersci.comfishersci.com
Personal Protective Equipment: To prevent dermal contact and eye irritation, appropriate PPE is required. conservation-wiki.com This includes safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile or butyl), and protective clothing. conservation-wiki.comcdnisotopes.comfishersci.comtcichemicals.com If there is a risk of generating dust, a respirator may be necessary. cdnisotopes.com
Disposal:
Environmental Release: Direct discharge of DTAB into drains or the environment must be strictly avoided. cdhfinechemical.comhamptonresearch.comfishersci.com
Waste Management: DTAB and its containers should be treated as hazardous waste and disposed of according to local, regional, and national regulations. thermofisher.comglentham.com It is recommended to contact a licensed professional waste disposal service. cdnisotopes.com Uncleaned containers should be handled with the same precautions as the product itself. One suggested method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber. cdhfinechemical.com
Adherence to good laboratory practices ensures not only personal and laboratory safety but also minimizes the environmental footprint of chemical research. csuohio.eduresearchgate.netcsuohio.edu
Q & A
Q. What are the critical safety protocols for handling Decyltrimethylammonium bromide in laboratory settings?
this compound (DTAB) requires strict adherence to safety guidelines due to its aquatic toxicity and irritant properties. Key protocols include:
- Ventilation : Work in well-ventilated areas to avoid inhalation exposure .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection is advised if aerosolization occurs .
- Spill Management : Collect spills in sealed containers to prevent environmental release. Avoid water jets, as they may spread contamination .
- Disposal : Classify waste under local regulations and avoid direct discharge into water systems .
Q. How should this compound be stored to ensure stability?
- Temperature : Store at 15–25°C in airtight containers to prevent degradation .
- Moisture Control : Keep in a dry environment, as humidity may alter its hygroscopic properties .
- Incompatibilities : Separate from strong oxidizers and acids to avoid reactive hazards .
Advanced Research Questions
Q. What methodologies are used to determine the critical micelle concentration (CMC) of DTAB?
The CMC of DTAB can be measured using:
- Surface Tensionometry : Plot surface tension vs. log concentration; the inflection point indicates CMC .
- Conductivity Measurements : A sharp change in slope in specific conductivity vs. concentration plots corresponds to CMC .
- Fluorescence Spectroscopy : Use pyrene as a probe to detect polarity changes during micelle formation . Key Variables : Temperature (studies show CMC decreases with increasing temperature) and electrolyte presence (e.g., NaCl reduces CMC via charge screening) .
Q. How do mixed surfactant systems involving DTAB affect micellar properties?
DTAB’s interaction with surfactants like tetrathis compound (TTAB) can be studied via:
- Phase Diagrams : Map micellar regions using conductivity and turbidity measurements .
- Synchrotron SAXS : Resolve structural transitions (e.g., spherical to rod-shaped micelles) in mixed systems . Data Interpretation : Non-ideal mixing behavior often occurs, requiring thermodynamic models (e.g., Rubingh’s equation) to analyze synergistic effects .
Q. What role do electrolytes play in modulating DTAB’s micellization behavior?
Electrolytes like NaCl or KCl compress the electrical double layer around DTAB monomers, leading to:
- Lower CMC : Enhanced counterion binding reduces repulsion between headgroups .
- Aggregation Number : Dynamic light scattering (DLS) reveals larger micelles in high-ionic-strength solutions . Experimental Design : Vary electrolyte concentration (0.1–0.5 M) and monitor using isothermal titration calorimetry (ITC) to quantify enthalpy changes .
Q. Which advanced techniques resolve DTAB’s structural organization in lipid membranes?
- SABERS (Surface-Enhanced Ballistic Electron Raman Spectroscopy) : Maps molecular orientation near gold nanoparticles without fluorescent tags .
- Cryo-EM : Captures micelle-lipid bilayer interactions at near-atomic resolution . Sample Preparation : Embed DTAB in lipid vesicles (e.g., DOPC) and stabilize using rapid-freezing techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
